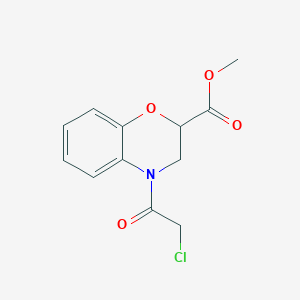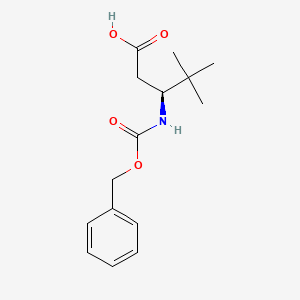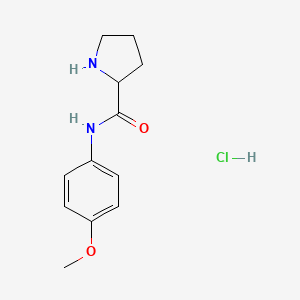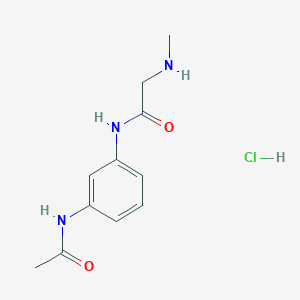
methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Übersicht
Beschreibung
The compound “methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate” is a complex organic molecule. It contains a benzoxazine ring, which is a type of oxygen-containing heterocycle . The molecule also has a chloroacetyl group attached to it .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclization processes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazine ring, a chloroacetyl group, and a methyl ester group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group, which is known to be reactive . The benzoxazine ring could potentially undergo reactions at the oxygen or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Enantioselective Processes Methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its derivatives are significant in the field of chemical synthesis, where they serve as key intermediates in the production of various complex molecules. For instance, novel methyl (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates have been synthesized, showcasing their potential in lipase-catalyzed resolution studies. Such studies highlight the compound's utility in enantioselective processes, where stereoselective deacetylation leads to optically enriched products, indicating its importance in the synthesis of chiral molecules (Prasad et al., 2006).
Structural and Conformational Analysis The structural and conformational aspects of these compounds are a subject of extensive research. For instance, the crystal structure of N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine has been determined, providing insights into the spatial arrangement and potential reactivity of such compounds. This information is crucial for understanding the compound's behavior in various chemical reactions and its interaction with biological molecules (Gao et al., 2015).
Development of Peptidomimetic Building Blocks These compounds also find applications in the development of peptidomimetic building blocks. For example, enantiomerically and diastereomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides have been synthesized and used as peptidomimetic building blocks. This showcases the compound's versatility in the synthesis of molecules that mimic the structure and function of peptides, which are important in drug development and molecular biology (Hrast et al., 1999).
Antimicrobial and Antioxidant Properties Moreover, certain derivatives have been studied for their antimicrobial and antioxidant properties. For instance, benzoxazinyl pyrazolone arylidenes, synthesized starting from similar benzoxazine precursors, have shown potent antimicrobial and antioxidant activities, suggesting the potential of these compounds in the development of new therapeutic agents (Sonia et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors , which play a crucial role in DNA repair and replication
Mode of Action
For instance, some compounds inhibit the activity of enzymes, disrupting the normal function of cells
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, including those involved in dna repair and replication . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . More research is needed to determine the specific effects of this compound.
Eigenschaften
IUPAC Name |
methyl 4-(2-chloroacetyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-17-12(16)10-7-14(11(15)6-13)8-4-2-3-5-9(8)18-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXODRALXPYVLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1437997.png)







![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)



![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)
